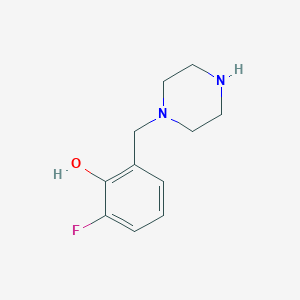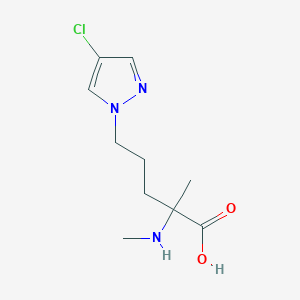
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the cyclocondensation of hydrazine with a carbonyl system. This method is commonly used for the preparation of pyrazole derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways in pathogens, leading to their death . The compound may also induce apoptosis in cancer cells by interfering with cell cycle regulation .
類似化合物との比較
Similar Compounds
3(5)-Aminopyrazoles: These compounds are also used as precursors in the synthesis of heterocyclic systems.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chloro group allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
5-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-10(12-2,9(15)16)4-3-5-14-7-8(11)6-13-14/h6-7,12H,3-5H2,1-2H3,(H,15,16) |
InChIキー |
LVRLNWPTQJMXRO-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN1C=C(C=N1)Cl)(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


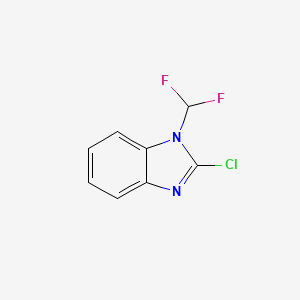
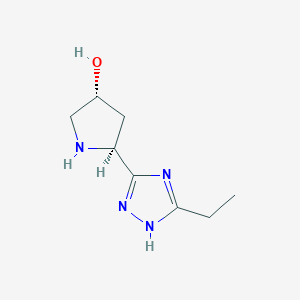

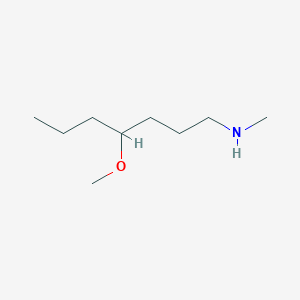
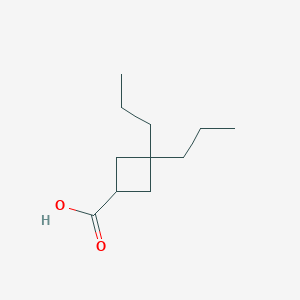
![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)

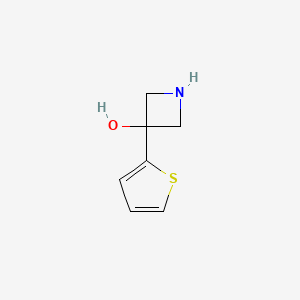
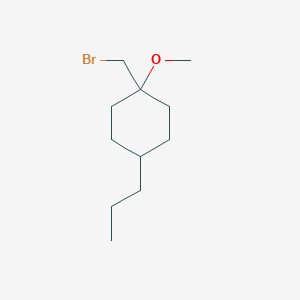
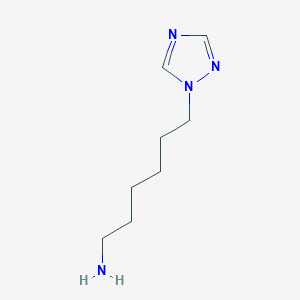
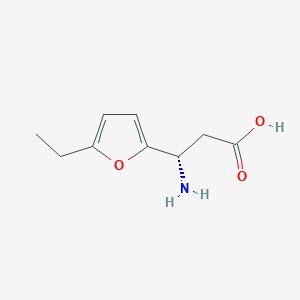

amine](/img/structure/B15325283.png)
